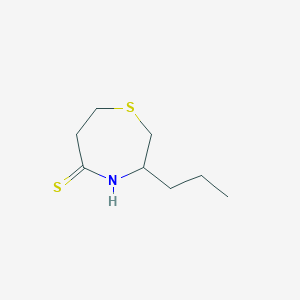
3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol
Übersicht
Beschreibung
3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol: is an organic compound with a complex structure that includes a cyclohexane ring substituted with methyl and prenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with a prenyl halide under basic conditions, followed by reduction to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons, often using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biology, particularly in the study of enzyme-substrate interactions and metabolic pathways. Its structure can be modified to create analogs that help elucidate biological mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry: In industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it valuable in the formulation of perfumes and other scented products.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one
- 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexanone
Comparison: Compared to its similar compounds, 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol is unique due to the presence of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. The hydroxyl group makes the compound more polar and capable of forming hydrogen bonds, affecting its solubility and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
71820-53-6 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
(3S,5S)-3,5-dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9(2)5-6-13-10(3)7-12(14)8-11(13)4/h5,10-14H,6-8H2,1-4H3/t10-,11-,12?,13?/m0/s1 |
InChI-Schlüssel |
FLAKAPCOAXPBIL-ZSVAQUKISA-N |
Isomerische SMILES |
C[C@H]1CC(C[C@@H](C1CC=C(C)C)C)O |
Kanonische SMILES |
CC1CC(CC(C1CC=C(C)C)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














